Lorediplon Lorediplon Lorediplon is a ligand for α1 subunit-containing GABAA receptors. In vivo, lorediplon inhibits spontaneous motor activity and increases duration of sleep in mice (ED50s = 0.13 and 1.2 mg/kg, respectively). It selectively inhibits spontaneous motor activity, which is driven by α1 subunit-containing GABAA receptors, over modification of muscular tone in mice, an α2 subunit-containing GABAA receptor-stimulated activity. Lorediplon (0.13 and 1.2 mg/kg) also decreases latency to slow wave sleep (SWS) and paradoxical sleep (PS) in mice. Formulations containing lorediplon have been used in the treatment of insomnia.
Lorediplon is a nonbenzodiazepine of the pyrazolopyrimidine family that is being pursued as a treatment for insomnia but has not completed development. Lorediplon demonstrated a dose-dependent improvement in sleep, whereas zolpidem showed a more sustained WASO effect. No next-day hangover effects were observed. These sleep effects are also consistent with the pharmacokinetic profile of lorediplon. These results warrant clinical trials in patients with insomnia.
Brand Name: Vulcanchem
CAS No.: 917393-39-6
VCID: VC0533571
InChI: InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3
SMILES: CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F
Molecular Formula: C20H15FN4O2S
Molecular Weight: 394.4 g/mol

Lorediplon

CAS No.: 917393-39-6

Cat. No.: VC0533571

Molecular Formula: C20H15FN4O2S

Molecular Weight: 394.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lorediplon - 917393-39-6

Specification

CAS No. 917393-39-6
Molecular Formula C20H15FN4O2S
Molecular Weight 394.4 g/mol
IUPAC Name N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide
Standard InChI InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3
Standard InChI Key NQPOCLFSADOXBR-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F
Canonical SMILES CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism of Action

Lorediplon (CAS No. 917393-39-6) is a novel non-benzodiazepine hypnotic with the chemical name N-[2-fluoro-5-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methyl-acetamide. Its molecular formula, C<sub>20</sub>H<sub>15</sub>FN<sub>4</sub>O<sub>2</sub>S, corresponds to a molecular weight of 394.4 g/mol . The compound’s structure enables selective modulation of GABA<sub>A</sub> receptors, particularly targeting the α1-subunit associated with sleep promotion. Unlike benzodiazepines, which non-selectively enhance GABAergic inhibition across receptor subtypes, Lorediplon’s differential binding minimizes off-target effects such as muscle relaxation and ethanol interaction .

Table 1: Chemical and Pharmacokinetic Properties of Lorediplon

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>15</sub>FN<sub>4</sub>O<sub>2</sub>S
Molecular Weight394.422 g/mol
Solubility25 mg/mL in DMF; 14 mg/mL in DMSO
TargetGABA<sub>A</sub> receptor α1-subunit
Half-Life~6–8 hours (preclinical estimates)

Preclinical studies highlight Lorediplon’s 10-fold greater potency in spontaneous motor activation assays compared to zolpidem, alongside a 6-fold increase in sleep-wake cycle modulation . Electrophysiological analyses in murine models further revealed a 13% reduction in wake episodes relative to zolpidem, correlating with enhanced Slow Wave Sleep (SWS) duration at 1.2 mg/kg . These properties underscore its potential to improve sleep architecture while mitigating tolerance and rebound insomnia .

Clinical Efficacy in Phase II Trials

The European Phase II trial (N=145) employed a double-blind, four-way crossover design across 11 sleep laboratories, comparing Lorediplon (5 mg, 10 mg) against placebo and zolpidem (10 mg) . Polysomnography (PSG) data demonstrated dose-dependent reductions in Wake After Sleep Onset (WASO), with Lorediplon 5 mg and 10 mg decreasing WASO by 19 minutes (p<0.0001) and 23 minutes (p<0.0001), respectively, versus placebo . Secondary endpoints revealed superior sleep maintenance in the second half of the night relative to zolpidem, alongside preserved sleep staging (N2 and SWS) .

Table 2: Efficacy Outcomes from Phase II Trials

ParameterLorediplon 5 mgLorediplon 10 mgZolpidem 10 mgPlacebo
WASO Reduction (min)19*23*15Baseline
Total Sleep Time (min)+58*+63*+49+32
SWS Increase (%)22*27*1510

Statistically significant vs. placebo (p<0.0001)

Notably, Lorediplon’s pharmacokinetic profile—characterized by a delayed T<sub>max</sub> of 1.5–2 hours—aligns with sustained efficacy across the night, contrasting zolpidem’s rapid absorption and shorter duration . Patient-reported outcomes corroborated these findings, with 68% of Lorediplon recipients rating sleep quality as “excellent” versus 45% for zolpidem .

Comparative Analysis with Zolpidem

Zolpidem, a widely prescribed non-benzodiazepine hypnotic, served as the active comparator in Lorediplon’s Phase II trials. While both agents reduced sleep latency, Lorediplon demonstrated superior sleep maintenance, attributable to its longer half-life (6–8 hours vs. zolpidem’s 2.5 hours) . PSG data revealed Lorediplon 10 mg reduced second-half WASO by 18 minutes versus zolpidem’s 12 minutes (p=0.03) . Furthermore, Lorediplon’s selective α1-subunit modulation preserved SWS duration (+27% vs. +15% for zolpidem), critical for restorative sleep .

Table 3: Lorediplon vs. Zolpidem – Key Comparisons

MetricLorediplon 10 mgZolpidem 10 mg
WASO Reduction (min)2315
SWS Increase (%)2715
Next-Day Residual EffectsNoneMild impairment
Half-Life (hours)6–82.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator